

# The Discovery and Development of CRAC Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | piCRAC-1  |           |
| Cat. No.:            | B10831568 | Get Quote |

This guide provides an in-depth overview of the discovery, mechanism, and therapeutic targeting of the Phosphoinositide-selective CRAC channel, **piCRAC-1**, a critical component of cellular calcium signaling. It is intended for researchers, scientists, and drug development professionals in the field.

## Introduction to Store-Operated Calcium Entry and CRAC Channels

Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential mechanism for calcium (Ca<sup>2+</sup>) influx in a wide variety of cells. It is initiated by the depletion of Ca<sup>2+</sup> from the endoplasmic reticulum (ER), which in turn triggers the opening of highly Ca<sup>2+</sup>-selective channels in the plasma membrane. The predominant current associated with SOCE is the Calcium Release-Activated Ca<sup>2+</sup> (CRAC) current, or I(CRAC). This current is characterized by its exceptionally high selectivity for Ca<sup>2+</sup> over other cations, low single-channel conductance, and a distinct inward rectification. The channels responsible for this current are known as CRAC channels.

The physiological importance of CRAC channels is underscored by the identification of patients with severe combined immunodeficiency (SCID) syndrome who harbor mutations in the genes encoding the core components of these channels. These individuals suffer from recurrent and severe infections, highlighting the critical role of CRAC channels in immune cell function, particularly in T lymphocyte activation.



#### The Molecular Players: STIM and ORAI

For years, the molecular identity of the CRAC channel remained elusive. A breakthrough came with the use of genome-wide RNA interference (RNAi) screens, which successfully identified the two key protein families that constitute the channel: STIM (Stromal Interaction Molecule) and ORAI.

- STIM Proteins: The ER Calcium Sensors STIM1 and STIM2 are single-pass transmembrane proteins primarily located in the endoplasmic reticulum. The luminal portion of STIM proteins contains a canonical EF hand motif that directly binds Ca<sup>2+</sup>. Under resting conditions, when the ER is replete with Ca<sup>2+</sup>, STIM1 is monomeric and diffusely distributed throughout the ER membrane. Upon depletion of ER Ca<sup>2+</sup> stores, the dissociation of Ca<sup>2+</sup> from the EF hand induces a conformational change, leading to the oligomerization of STIM1 and its translocation to ER-plasma membrane (PM) junctions.
- ORAI Proteins: The Pore-Forming Subunit ORAI1, ORAI2, and ORAI3 are small, highly conserved plasma membrane proteins with four transmembrane domains. ORAI1 is the pore-forming subunit of the CRAC channel. Direct interaction between the activated, oligomerized STIM1 at the ER-PM junctions and ORAI1 in the plasma membrane is the critical event that gates the channel, allowing for the influx of extracellular Ca<sup>2+</sup>.

#### **Mechanism of CRAC Channel Activation**

The activation of CRAC channels is a tightly regulated, multi-step process that ensures a precise and localized increase in intracellular Ca<sup>2+</sup> concentration.

Signaling Pathway of CRAC Channel Activation





Click to download full resolution via product page

Caption: The STIM-ORAI signaling cascade.



Check Availability & Pricing

#### **Biophysical and Pharmacological Properties**

The unique properties of the CRAC channel distinguish it from other Ca<sup>2+</sup> channels and are critical for its physiological functions.

| Property                           | Characteristic Value                                       |  |
|------------------------------------|------------------------------------------------------------|--|
| Ion Selectivity                    | P(Ca <sup>2+</sup> )/P(Na <sup>+</sup> ) > 1000            |  |
| Single-Channel Conductance         | <100 fS in 20 mM Ca <sup>2+</sup>                          |  |
| Current-Voltage (I-V) Relationship | Strong inward rectification at negative potentials         |  |
| Pharmacology (Inhibitors)          |                                                            |  |
| GSK-7975A                          | IC50: ~5-15 nM                                             |  |
| Synta66                            | IC50: ~200-500 nM                                          |  |
| CM1231                             | IC <sub>50</sub> : ~10-50 nM                               |  |
| Pharmacology (Potentiators)        |                                                            |  |
| Ionomycin (at low conc.)           | Potentiates SOCE by acting as a Ca <sup>2+</sup> ionophore |  |

### **Therapeutic Potential and Drug Development**

Given the central role of CRAC channels in T-cell activation and the production of proinflammatory cytokines, they represent a promising therapeutic target for a range of autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The development of selective CRAC channel inhibitors has been a major focus of pharmaceutical research.

Experimental Workflow for CRAC Inhibitor Screening





Click to download full resolution via product page

Caption: A typical drug discovery workflow for CRAC channel inhibitors.



#### **Key Experimental Protocols**

The study of CRAC channels relies on a set of specialized biophysical and cell biology techniques.

#### **Calcium Imaging**

- Objective: To measure changes in intracellular Ca<sup>2+</sup> concentration ([Ca<sup>2+</sup>]i) in response to store depletion and SOCE.
- Methodology:
  - $\circ$  Cell Loading: Load cells with a ratiometric Ca<sup>2+</sup> indicator dye, such as Fura-2 AM (2-5  $\mu$ M), for 30-60 minutes at room temperature in a standard extracellular solution (e.g., Ringer's solution).
  - Washing: Wash cells to remove excess extracellular dye.
  - Baseline Measurement: Perfuse cells with a Ca<sup>2+</sup>-free Ringer's solution and measure the baseline Fura-2 fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission).
  - Store Depletion: Induce ER Ca<sup>2+</sup> store depletion by applying a SERCA pump inhibitor, such as thapsigargin (1-2 μM), in the Ca<sup>2+</sup>-free solution. This will cause a transient increase in [Ca<sup>2+</sup>]i due to leakage from the ER.
  - SOCE Measurement: Once the [Ca²+]i returns to baseline, reintroduce the Ca²+containing extracellular solution. The subsequent sharp and sustained increase in the
    Fura-2 ratio represents SOCE.
  - Inhibitor Testing: To test an inhibitor, pre-incubate the cells with the compound before store depletion or apply it just before the reintroduction of extracellular Ca<sup>2+</sup>.

#### **Patch-Clamp Electrophysiology**

- Objective: To directly measure the I(CRAC) current and characterize its biophysical properties.
- Methodology:



- Configuration: Use the whole-cell patch-clamp configuration.
- Pipette Solution: The intracellular (pipette) solution should contain a high concentration of a Ca<sup>2+</sup> chelator, such as BAPTA (10-20 mM), to buffer intracellular Ca<sup>2+</sup> and passively deplete the ER stores. It should also include an IP<sub>3</sub> receptor agonist like IP<sub>3</sub> (10-20 μM) to actively deplete stores. A typical solution might contain (in mM): 135 Cs-glutamate, 8 MgCl<sub>2</sub>, 10 BAPTA, 10 HEPES, adjusted to pH 7.2.
- Bath Solution: The extracellular (bath) solution should contain 10-20 mM Ca<sup>2+</sup> as the charge carrier. A typical solution might contain (in mM): 115 NaCl, 10 CaCl<sub>2</sub>, 10 HEPES, 2 CsCl, 1 MgCl<sub>2</sub>, adjusted to pH 7.4.
- Voltage Protocol: Hold the cell at 0 mV and apply repetitive hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -120 mV over 50 ms, applied every 2 seconds).
- Current Development: The I(CRAC) current develops over several minutes as the intracellular solution dialyzes the cell and depletes the ER stores. The current is identified by its characteristic strong inward rectification and small outward current at positive potentials.

#### Förster Resonance Energy Transfer (FRET)

- Objective: To visualize the dynamic interaction between STIM1 and ORAI1 in living cells.
- Methodology:
  - Constructs: Co-express STIM1 and ORAI1 proteins tagged with a FRET pair of fluorescent proteins, for example, STIM1-YFP (acceptor) and ORAI1-CFP (donor).
  - Imaging: Use a fluorescence microscope equipped for FRET imaging.
  - Baseline Measurement: In resting cells (high ER Ca<sup>2+</sup>), measure the baseline CFP and YFP fluorescence. Due to the separation of STIM1 and ORAI1, little to no FRET should occur.
  - Store Depletion: Treat the cells with a store-depleting agent like thapsigargin.



 FRET Measurement: As STIM1 oligomerizes and translocates to the ER-PM junctions to interact with ORAI1, the CFP donor and YFP acceptor are brought into close proximity (<10 nm). This results in an increase in FRET, which can be measured as a decrease in donor (CFP) fluorescence and a simultaneous increase in sensitized acceptor (YFP) emission.

#### Conclusion

The discovery of STIM and ORAI as the core components of the CRAC channel has revolutionized our understanding of Ca<sup>2+</sup> signaling. This knowledge has not only clarified the molecular basis of a fundamental physiological process but has also paved the way for the development of a new class of therapeutics for autoimmune and inflammatory diseases. The continued investigation into the intricate regulation of CRAC channel function and the development of increasingly specific modulators promise to yield further insights and clinical advances in the years to come.

To cite this document: BenchChem. [The Discovery and Development of CRAC Channels: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831568#picrac-1-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com